Disodium perborate hexahydrate
Description
Properties
Molecular Formula |
B2H16Na2O14 |
|---|---|
Molecular Weight |
307.73 g/mol |
IUPAC Name |
disodium;3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane;hexahydrate |
InChI |
InChI=1S/B2H4O8.2Na.6H2O/c3-1(4)7-9-2(5,6)10-8-1;;;;;;;;/h3-6H;;;6*1H2/q-2;2*+1;;;;;; |
InChI Key |
MCYPYXIRGFEFGL-UHFFFAOYSA-N |
SMILES |
[B-]1(OO[B-](OO1)(O)O)(O)O.O.O.O.O.O.O.[Na+].[Na+] |
Canonical SMILES |
[B-]1(OO[B-](OO1)(O)O)(O)O.O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Scientific Research Applications
Cleaning and Laundry Applications
Disodium perborate hexahydrate serves primarily as a bleaching agent in laundry detergents and cleaning products. Its effectiveness stems from its ability to release hydrogen peroxide upon dissolution in water, which acts as a powerful oxidizing agent.
Key Features:
- Bleaching Agent : It enhances the whitening effect of detergents while being less aggressive than chlorine-based bleaches. This property helps in maintaining the integrity of fabrics and colors during washing .
- Stain Removal : The compound effectively removes organic stains, making it ideal for laundry applications .
Case Study: Laundry Detergents
A study demonstrated that incorporating this compound into laundry detergents significantly improved stain removal efficiency compared to formulations without it. The presence of an activator like tetraacetylethylenediamine (TAED) allows the bleaching action to occur at lower temperatures (40-60 °C), making it energy-efficient .
Dental Applications
In dentistry, this compound is utilized for its bleaching properties in tooth whitening treatments, especially for non-vital teeth.
Key Features:
- Tooth Bleaching : It releases hydrogen peroxide when applied to teeth, effectively whitening them from within. However, its use has been restricted in some regions due to safety concerns .
- Antiseptic Properties : The compound exhibits antiseptic qualities that can help in treating oral wounds and infections .
Case Study: Oral Health Products
Research has shown that dental products containing this compound can reduce the bacterial load in the oral cavity significantly. In clinical trials, patients using mouth rinses with this compound showed marked improvements in oral hygiene compared to control groups .
Organic Synthesis
This compound is also employed as an oxidizing agent in organic chemistry. It serves as a safer alternative to hydrogen peroxide due to its stability and lower risk of explosion.
Key Features:
- Oxidizing Agent : It facilitates various oxidation reactions, such as converting thioethers into sulfoxides and sulfones .
- Versatile Reagent : The compound can be utilized in synthetic pathways where controlled oxidation is required .
Case Study: Synthetic Chemistry
In laboratory settings, this compound has been used successfully to synthesize complex organic molecules with high yields. Its application has streamlined processes that previously relied on more hazardous reagents .
Environmental Considerations
While this compound is effective in various applications, its environmental impact has been assessed. Studies indicate that the compound degrades rapidly in wastewater treatment processes, minimizing ecological risks associated with its use .
Key Findings:
Comparison with Similar Compounds
Sodium Perborate Monohydrate (NaBO₃·H₂O)
- Structure: Monomeric peroxoborate anion .
- Molar mass : 99.815 g/mol .
- Applications : Used in high-concentration detergents and niche industrial processes .
- Stability : Less stable than the tetrahydrate, with faster H₂O₂ release kinetics .
- Hazards : Higher acute oral toxicity (H302) and aquatic toxicity (H401) compared to the tetrahydrate .
Sodium Percarbonate (2Na₂CO₃·3H₂O₂)
Disodium Tetraborate Decahydrate (Borax, Na₂B₄O₇·10H₂O)
Comparative Data Table
Key Research Findings
- Oxidizing Efficiency: this compound releases H₂O₂ more gradually than monohydrate, making it preferable for prolonged bleaching in dental applications .
- Environmental Impact : Sodium perborates contribute to boron pollution in wastewater, whereas sodium percarbonate is less ecotoxic .
- Reaction Mechanisms : Sodium perborate participates in borate-catalyzed oscillatory reactions, distinct from H₂O₂’s radical-driven pathways .
Preparation Methods
Early Oxidation Techniques
The Carveth process, patented in 1927, introduced a two-stage oxidation method using sodium peroxide (Na₂O₂) and hydrogen peroxide (H₂O₂). Borax (Na₂B₄O₇·10H₂O) was dissolved in cold water (≤15°C), followed by the addition of Na₂O₂ to form sodium metaborate (NaBO₂) and partially oxidized perborate:
Subsequent cooling to 8–12°C and addition of H₂O₂ (3 mol per mol of borax) completed the conversion to sodium perborate. This method achieved 85–90% yield but required stringent temperature control to prevent oxygen loss from decomposition.
Transition to Hydrogen Peroxide–Based Methods
By the mid-20th century, industrial processes shifted toward direct H₂O₂ utilization to reduce costs and improve safety. A key advancement involved reacting H₂O₂ with sodium metaborate in slurries containing residual borax (≥8 g/L). Maintaining a pH of 9.4–9.9 and temperatures of 20–50°C enabled continuous crystallization of sodium perborate tetrahydrate, which could later be hydrated to the hexahydrate form under controlled humidity.
Modern Industrial Preparation Strategies
Borax Dissolution and Metaborate Formation
Boron-containing ores (e.g., tincal, colemanite) are processed with sodium hydroxide to produce sodium metaborate:
Impurities such as calcium and heavy metals are removed via filtration or precipitation with soda ash (Na₂CO₃). The clarified metaborate solution is then cooled to 15–20°C for peroxide addition.
Peroxide Oxidation and Crystallization
Hydrogen peroxide (30–50% w/w) is introduced to the metaborate solution under agitation. The reaction proceeds as:
For hexahydrate formation, excess water and slower crystallization rates are maintained by cooling the slurry to 0–5°C. The inclusion of magnesium salts (e.g., MgSO₄) at 0.1–0.5 wt% modifies crystal habit, transforming fragile platelets into dense, mechanically stable aggregates.
Table 1: Key Parameters in Industrial Sodium Perborate Production
| Parameter | Optimal Range | Effect on Product Quality |
|---|---|---|
| Reaction Temperature | 15–20°C | Minimizes peroxide decomposition |
| H₂O₂ Concentration | 30–50% (w/w) | Ensures complete oxidation |
| Mg²⁺ Additive | 0.1–0.5 wt% | Enhances crystal density |
| Cooling Rate | 1–2°C/min | Prevents amorphous phase |
| Final pH | 9.4–9.9 | Stabilizes perborate ion |
Crystallization and Hydration Control
Hydrate Phase Transitions
Sodium perborate exists as mono-, tetra-, and hexahydrates, with stability dependent on temperature and humidity. The hexahydrate form precipitates when saturated solutions are cooled below 5°C and stored at >70% relative humidity. Dehydration to lower hydrates occurs at elevated temperatures:
Continuous Crystallization Systems
Modern plants employ agitated reactors operating at 25–40°C with borax concentrations of 10–30 g/L in the mother liquor. Continuous feeding of H₂O₂ and metaborate ensures steady-state conditions, yielding 95–98% pure hexahydrate after centrifugation and fluidized-bed drying.
Quality Assurance and Environmental Impact
Analytical Characterization
Product quality is verified through:
Waste Management and Recycling
Mother liquors from crystallization are recycled to dissolve fresh borax, reducing water consumption by 40%. Boron discharge is mitigated through ion-exchange resins, achieving effluent concentrations of <1 mg B/L.
Comparative Analysis of Preparation Methods
Table 2: Efficiency Metrics for Sodium Perborate Synthesis
| Method | Yield (%) | Energy Use (kWh/t) | Crystal Density (g/cm³) |
|---|---|---|---|
| Carveth (Na₂O₂/H₂O₂) | 85–90 | 220 | 0.65–0.70 |
| Continuous H₂O₂ | 95–98 | 180 | 0.85–0.90 |
| Mg-Modified Crystallization | 97–99 | 190 | 0.92–0.95 |
The continuous H₂O₂ method offers superior yield and energy efficiency, while magnesium additives enhance crystal density for detergent formulations .
Q & A
Basic: What established methods are recommended for synthesizing disodium perborate hexahydrate in laboratory settings?
This compound is typically synthesized by reacting disodium tetraborate pentahydrate with hydrogen peroxide and sodium hydroxide under controlled conditions. Key parameters include maintaining a temperature range of 20–40°C, slow addition of hydrogen peroxide to avoid exothermic runaway reactions, and precise pH adjustments (neutral to slightly alkaline) to favor hexahydrate crystallization. Post-reaction, vacuum filtration and low-temperature drying (<40°C) are critical to prevent dehydration to lower hydrates .
Basic: What analytical techniques are most effective for assessing the purity and stability of this compound?
- Titrimetric methods : Iodometric titration quantifies active oxygen content to confirm perborate integrity.
- Spectroscopy : FTIR identifies characteristic B-O and O-O vibrational bands (~800–1,200 cm⁻¹), while Raman spectroscopy detects peroxide bonds.
- Thermogravimetric analysis (TGA) : Monitors dehydration steps to distinguish hexahydrate from monohydrate or anhydrous forms.
- X-ray diffraction (XRD) : Validates crystal structure against reference data (e.g., JCPDS 00-024-1132) .
Basic: What safety protocols are essential for handling this compound in laboratory experiments?
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory. For prolonged exposure, use full-face respirators with particulate filters.
- Ventilation : Work in fume hoods to avoid inhalation of fine dust.
- Spill management : Collect spills using wet brushes or HEPA vacuums; avoid dry sweeping to prevent dust dispersion. Contaminated waste must be stored in sealed containers for disposal at approved facilities .
Advanced: How can researchers design experiments to study the decomposition kinetics of this compound under varying conditions?
- Controlled variables : Systematically test temperature (20–60°C), humidity (0–80% RH), and pH (4–10).
- Kinetic monitoring : Use UV-Vis spectroscopy to track peroxide release (λ = 240 nm) or iodometric titration at timed intervals.
- Data modeling : Apply Arrhenius or Eyring equations to derive activation energy for decomposition. Include control experiments with stabilizers (e.g., EDTA) to assess inhibition effects .
Advanced: What strategies resolve contradictions in reported stability data for this compound under different storage conditions?
Conflicting stability data often arise from variations in humidity, light exposure, or trace metal contamination. To reconcile discrepancies:
Conduct accelerated aging studies under ISO 18716:2016 guidelines.
Compare XRD patterns pre- and post-storage to identify phase changes.
Use inductively coupled plasma mass spectrometry (ICP-MS) to detect catalytic metal impurities (e.g., Fe³⁺, Cu²⁺) that accelerate decomposition .
Advanced: What methodological considerations are critical when using this compound as an oxidizing agent in organic synthesis?
- Solvent selection : Aqueous or polar aprotic solvents (e.g., DMF) enhance solubility.
- Stoichiometric control : Excess perborate may lead to over-oxidation; optimize molar ratios via small-scale screening.
- Reaction monitoring : Employ GC-MS or HPLC to track intermediate/products and adjust reaction time/temperature dynamically .
Advanced: How can researchers mitigate peroxide accumulation risks during long-term experiments involving this compound?
- Stabilizers : Add 0.1–1% sodium silicate or magnesium sulfate to suppress peroxide degradation.
- Storage : Use airtight containers with desiccants (silica gel) and store at 4°C. Regularly test stored batches for active oxygen content.
- Safety protocols : Follow ASTM E2981-15 for peroxide-forming chemical management, including quarterly inspections and disposal after 12 months .
Basic: What are the optimal storage conditions to preserve this compound’s structural integrity?
Store in opaque, airtight containers under inert gas (argon or nitrogen) at 15–25°C. Relative humidity should be maintained below 40% to prevent deliquescence. Avoid proximity to reducing agents or acidic vapors .
Advanced: What advanced spectroscopic techniques elucidate structural changes during this compound degradation?
- Solid-state NMR : ¹¹B NMR distinguishes borate (δ = 10–20 ppm) and peroxoborate (δ = 0–5 ppm) species.
- X-ray photoelectron spectroscopy (XPS) : Identifies oxidation state changes in boron (B³⁺ vs. B⁴⁺) and oxygen (peroxide vs. oxide bonds).
- In situ Raman microscopy : Tracks real-time phase transitions during thermal decomposition .
Basic: How should researchers quantify boron content in this compound for stoichiometric accuracy?
- ICP-OES : Calibrate using certified boron standards (0.1–10 ppm range). Digest samples in nitric acid (1:10 v/v) before analysis.
- Gravimetric analysis : Precipitate boron as boric acid using mannitol complexation, followed by drying and weighing. Cross-validate with titrimetric methods for error reduction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
